5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route includes the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine to yield an intermediate called 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor-phase fluorination of 2,3,5-DCTC leads to the formation of 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring fused to a pyridine ring. The chlorine atom, trifluoromethyl group, and hydroxyl group are strategically positioned within the heterocyclic framework. The unique arrangement of these functional groups contributes to its biological activity and physicochemical properties .
Scientific Research Applications
1. Antiasthma Agents
5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol has been studied for its potential as an antiasthma agent. Research conducted by Medwid et al. (1990) explored the use of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, derivatives of the compound , as mediator release inhibitors. These compounds demonstrated notable activity in the human basophil histamine release assay, indicating their potential for further pharmacological and toxicological study in the context of asthma treatment (Medwid et al., 1990).
2. Inhibitors of Gene Expression
Palanki et al. (2000) investigated the compound's efficacy as an inhibitor of NF-kappaB and AP-1 transcription factors. Their structure-activity relationship studies focused on improving its potential oral bioavailability. This research highlights the compound's significance in gene expression modulation, which could have implications in various therapeutic applications (Palanki et al., 2000).
3. Spectroscopic and Structural Characterization
Chernov'yants et al. (2011) conducted a study on the interaction of 5-trifluoromethyl-pyridine-2-thione, a related compound, with molecular iodine. This research provides insight into the structural and spectroscopic characteristics of such interactions, which is crucial for understanding the compound's behavior in various chemical and biological contexts (Chernov'yants et al., 2011).
4. Synthesis of Pesticides
Lu Xin-xin (2006) reviewed the processes involved in synthesizing 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative of the compound . This review is particularly relevant for its application in the synthesis of pesticides, emphasizing the compound's role in agricultural chemistry (Lu Xin-xin, 2006).
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O/c11-7-1-6(10(12,13)14)4-15-8(7)5-2-16-9(18)17-3-5/h1-4H,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLUIDDSHREARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CNC(=O)N=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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